molecular formula C13H12N2S B112720 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile CAS No. 519016-81-0

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

Cat. No.: B112720
CAS No.: 519016-81-0
M. Wt: 228.31 g/mol
InChI Key: YGAOADHWCFBYHS-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring structureThe molecular formula of this compound is C13H12N2S, and it has a molecular weight of 228.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile typically involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level . For instance, it may inhibit certain kinases or interact with receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOADHWCFBYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199987
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-81-0
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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